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Compound of Interest

Compound Name:
3-Methoxy-4-

carboxyphenylboronic acid

Cat. No.: B1322966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Methoxy-4-carboxyphenylboronic acid (CAS RN: 851335-12-1), a valuable building

block in medicinal chemistry and materials science. Due to the limited availability of published

experimental spectra for this specific compound, this guide outlines the predicted spectroscopic

characteristics based on the analysis of its functional groups. Detailed experimental protocols

for acquiring such data are also provided, alongside a general workflow for the spectroscopic

characterization of organic compounds.

Chemical Structure and Properties
IUPAC Name: 4-Borono-2-methoxybenzoic acid

Molecular Formula: C₈H₉BO₅[1]

Molecular Weight: 195.97 g/mol [1]

CAS Number: 851335-12-1[1]

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Methoxy-4-
carboxyphenylboronic acid. These predictions are based on established principles of
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spectroscopy and known chemical shift/frequency ranges for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 - 13.0 Broad Singlet 1H
Carboxylic acid (-

COOH)

~8.0 Broad Singlet 2H Boronic acid (-B(OH)₂)

~7.6 d 1H Ar-H ortho to -COOH

~7.5 dd 1H
Ar-H ortho to -B(OH)₂

and meta to -COOH

~7.1 d 1H Ar-H ortho to -OCH₃

3.9 s 3H Methoxy (-OCH₃)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
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Chemical Shift (δ, ppm) Assignment

~167 Carbonyl Carbon (-COOH)

~160 Ar-C attached to -OCH₃

~135 Ar-C attached to -B(OH)₂ (often broad)

~132 Ar-CH ortho to -COOH

~125 Ar-C attached to -COOH

~118 Ar-CH ortho to -B(OH)₂

~112 Ar-CH ortho to -OCH₃

~56 Methoxy Carbon (-OCH₃)

Note: The carbon attached to the boron atom often exhibits a broad signal due to quadrupolar

relaxation.

Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (Carboxylic acid

dimer)

~3200 Broad O-H stretch (Boronic acid)

~1700 Strong C=O stretch (Carboxylic acid)

~1600, ~1480 Medium-Strong C=C stretch (Aromatic ring)

~1350 Strong B-O stretch (Boronic acid)

~1250 Strong C-O stretch (Aryl ether)

~1200 Strong C-O stretch (Carboxylic acid)

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray Ionization (ESI) - Negative Ion
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m/z Assignment

195.05 [M-H]⁻ (deprotonated molecule)

151.06 [M-H-CO₂]⁻ (loss of carbon dioxide)

177.04 [M-H-H₂O]⁻ (loss of water)

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Methodology:

Sample Preparation:

For ¹H NMR, accurately weigh 5-10 mg of 3-Methoxy-4-carboxyphenylboronic acid.

For ¹³C NMR, accurately weigh 20-50 mg of the compound.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆). Complete dissolution is crucial for high-resolution spectra.

Filter the solution through a pipette with a small cotton or glass wool plug to remove any

particulate matter and transfer it to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse (zg30).
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Number of Scans: 16-64.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

¹³C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections.

Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ

≈ 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and

¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean.
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Place a small amount of the solid 3-Methoxy-4-carboxyphenylboronic acid sample

directly onto the crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of 3-Methoxy-4-carboxyphenylboronic acid (e.g., 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation (LC-MS with ESI source):

Introduce the sample solution into the ESI source via direct infusion or through a liquid

chromatography system.
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Set the mass spectrometer to operate in negative ion mode to facilitate the deprotonation

of the carboxylic acid.

Acquire data over a mass-to-charge (m/z) range of 50-500.

For fragmentation analysis (MS/MS), select the parent ion (e.g., m/z 195) and apply

collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak ([M-H]⁻).

Analyze the fragmentation pattern to deduce the structural components of the molecule.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel or uncharacterized organic compound like 3-Methoxy-4-carboxyphenylboronic acid.
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Compound Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of 3-Methoxy-4-
carboxyphenylboronic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy Mass Spectrometry

Analyze NMR Data:
- Chemical Shifts

- Integration
- Coupling Patterns

Analyze IR Data:
- Identify Functional
  Group Frequencies

Analyze MS Data:
- Determine Molecular Weight

- Analyze Fragmentation

Combine all spectral data
to elucidate the final structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b1322966#spectroscopic-data-for-3-methoxy-4-
carboxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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